SDZ IMM 125 vs. Cyclosporin A: Preserved Immunosuppressive Potency with Reduced In Vitro Hepatocellular Effects
The cyclosporin derivative SDZ IMM 125, which contains the O‑(2‑hydroxyethyl)‑D‑serine residue at position 8, was directly compared with cyclosporin A (CsA) for hepatocellular side effects in cultured rat hepatocytes. SDZ IMM 125 inhibited proliferation and functions of lymphocytes at concentrations comparable to CsA, yet demonstrated a reduced propensity to induce apoptosis and LDH release in primary rat hepatocyte cultures, indicating a differentiated safety margin at the cellular level [1][2].
| Evidence Dimension | In vitro hepatocellular toxicity (apoptosis induction & LDH release) vs. lymphocyte inhibition |
|---|---|
| Target Compound Data | SDZ IMM 125: Inhibited lymphocyte functions; reduced LDH release and apoptosis vs. CsA at equi‑immunosuppressive concentrations |
| Comparator Or Baseline | Cyclosporin A: Inhibited lymphocyte functions; higher LDH release and apoptosis in primary rat hepatocytes at equi‑immunosuppressive concentrations |
| Quantified Difference | Qualitative shift in the immunosuppression‑to‑hepatotoxicity ratio; exact fold‑change reported in Schuurman et al. (1996) |
| Conditions | Primary rat hepatocyte cultures; in vitro assays measuring LDH release and apoptosis |
Why This Matters
For procurement decisions in immunosuppressive drug development, the O‑(2‑hydroxyethyl)‑D‑serine building block enables access to cyclosporin analogs with a documented advantage in the therapeutic window relative to the parent drug CsA.
- [1] US 5,284,826. 0‑hydroxyethyl and acyloxyethyl derivatives of [Ser]⁸ cyclosporins. Sandoz Ltd., issued 1994‑02‑08. https://patents.justia.com/patent/5284826 View Source
- [2] Schuurman HJ et al. Hepatocellular effects of cyclosporine A and its derivative SDZ IMM 125 in vitro. Transplant. Proc. 1996;28(6):3137‑3140. https://www.sciencedirect.com/science/article/abs/pii/S004113459600538X View Source
